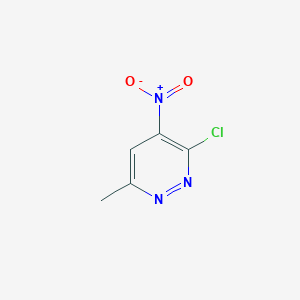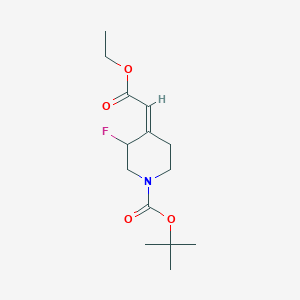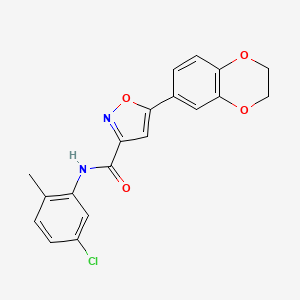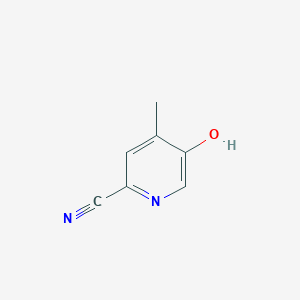![molecular formula C17H19NO4S B2405729 N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 401605-12-7](/img/structure/B2405729.png)
N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DMSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSG belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
Aplicaciones Científicas De Investigación
Chemistry and Toxicity Studies
- Chemistry of Related Compounds : A study investigated the reactions of aminoiminomethanesulfonic acids, which are structurally related to N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. This research explored their behavior in aqueous media and their potential toxicity, providing insights into the chemical properties and safety aspects of related compounds (Miller, Bischoff, & Pae, 1988).
Herbicide Transport and Environmental Impact
- Herbicide Transport Through Field Lysimeters : Research on glyphosate (N-(phosphonomethyl)-glycine) and glufosinate, chemicals with structural similarities, studied their environmental impact. This work is essential for understanding how compounds like N-(2,4-dimethylphenyl)-N-(4-methylphenyl)sulfonyl]glycine might behave in agricultural settings (Malone, Shipitalo, Wauchope, & Sumner, 2004).
Development of NNRTIs
- Indolyl Aryl Sulfones Development : This study investigated indolyl aryl sulfones (IASs), which are structurally related to N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine. Their development and potent inhibitory activities against HIV-1 highlight the potential medical applications of structurally similar compounds (Silvestri & Artico, 2005).
Aldose Reductase Inhibition
- Aldose Reductase Inhibitors : A study synthesized N-[[(substituted amino)phenyl]sulfonyl]glycines as analogues to inhibit aldose reductase, suggesting potential therapeutic applications for diabetes-related complications. This indicates the relevance of similar compounds in medical research (Mayfield & Deruiter, 1987).
Osmoprotectant Molecules for Bacteria
- Osmoprotectant Molecules : Research on glycine betaine, a molecule structurally related to N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, studied its role as an osmoprotectant for bacteria, highlighting the biochemical significance of similar molecules (Chambers, Kunin, Miller, & Hamada, 1987).
Crystal Engineering Applications
- Crystal Engineering and Complexes : A study developed novel flexible multidentate ligands for crystal engineering, involving N-[(3-carboxyphenyl)sulfonyl]glycine, which shows potential applications in material science and crystallography (Ma et al., 2008).
Agricultural Herbicide Applications
- Herbicide Applications in Agriculture : Research on mefluidide and acifluorfen, chemicals structurally similar to N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, explored their efficacy in controlling weeds in soybean cultivation, indicating the agricultural relevance of similar compounds (Glenn, Hook, Peregoy, & Wiepke, 1985).
Fluorescent Probe Attachment in RNA Research
- Fluorescent Probes in RNA Research : A study on the covalent attachment of fluorescent probes to tRNA using derivatives of glycine, a structurally related molecule, highlights the application of similar compounds in molecular biology and RNA research (Schiller & Schechter, 1977).
Propiedades
IUPAC Name |
2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-4-7-15(8-5-12)23(21,22)18(11-17(19)20)16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPXUJGBTMLICL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2405652.png)







![2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2405667.png)
